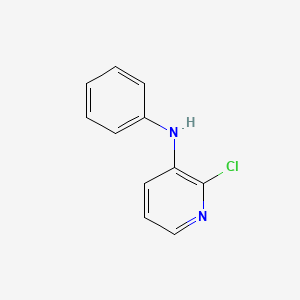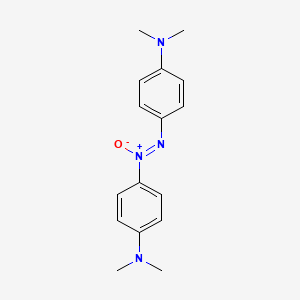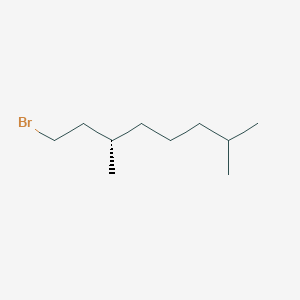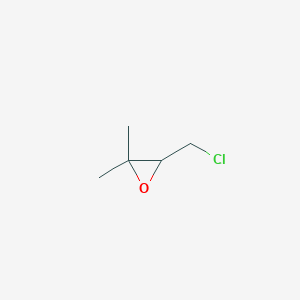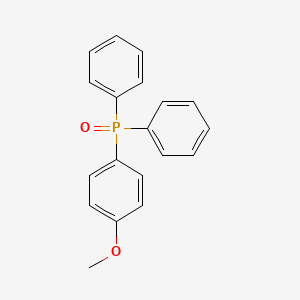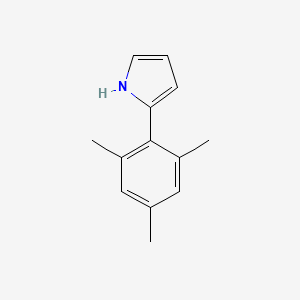
4-Butylcyclohexane-1-carbaldehyde
Descripción general
Descripción
4-Butylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H20O It is a derivative of cyclohexane, where a butyl group is attached to the fourth carbon and an aldehyde group is attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Butylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with butyl bromide in the presence of a strong base, followed by oxidation to introduce the aldehyde group. Another method includes the hydroformylation of 4-butylcyclohexene, where the double bond is converted into an aldehyde group under high pressure and temperature conditions using a rhodium catalyst.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale hydroformylation processes. This method is preferred due to its efficiency and ability to produce high yields of the desired product. The reaction typically involves the use of a rhodium-based catalyst and operates under high pressure and temperature conditions to ensure optimal conversion rates.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group can undergo substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 4-Butylcyclohexane-1-carboxylic acid.
Reduction: 4-Butylcyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Butylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Butylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modulation of biological pathways and the alteration of cellular functions. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
4-Butylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
4-tert-Butylcyclohexane-1-carbaldehyde: Similar in structure but with a tert-butyl group instead of a butyl group, leading to different steric and electronic properties.
Cyclohexane-1-carbaldehyde: Lacks the butyl group, resulting in different reactivity and applications.
4-Methylcyclohexane-1-carbaldehyde:
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of structural variations in organic chemistry.
Propiedades
IUPAC Name |
4-butylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRSTUTWNYNSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555613 | |
| Record name | 4-Butylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181226-63-0, 80361-79-1 | |
| Record name | 4-Butylcyclohexanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181226-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


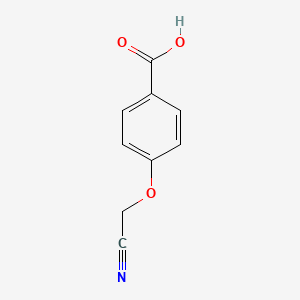

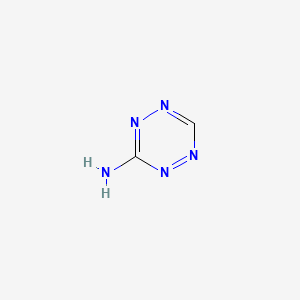

![1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B3057331.png)
![Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]-](/img/structure/B3057332.png)
